Citronellol-d6

GC-MS Stable Isotope Dilution Analysis Internal Standard Validation

Citronellol-d6 (CAS 220687-53-6) is a stable isotope-labeled analog of the monoterpenoid citronellol, wherein six hydrogen atoms are replaced by deuterium (C₁₀H₁₄D₆O, MW 162.31). Citronellol itself is a natural acyclic monoterpenoid found in citronella, rose, and geranium essential oils, and is listed as a suspected fragrance allergen under EU Regulation EC 1223/2009.

Molecular Formula C10H20O
Molecular Weight 162.30 g/mol
Cat. No. B12366688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellol-d6
Molecular FormulaC10H20O
Molecular Weight162.30 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CCO
InChIInChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3
InChIKeyQMVPMAAFGQKVCJ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citronellol-d6: A Deuterated Stable Isotope-Labeled Internal Standard for Quantitative GC-MS and LC-MS Analysis of Fragrance Allergens and Essential Oils


Citronellol-d6 (CAS 220687-53-6) is a stable isotope-labeled analog of the monoterpenoid citronellol, wherein six hydrogen atoms are replaced by deuterium (C₁₀H₁₄D₆O, MW 162.31). Citronellol itself is a natural acyclic monoterpenoid found in citronella, rose, and geranium essential oils, and is listed as a suspected fragrance allergen under EU Regulation EC 1223/2009 [1]. The d6-labeled variant is specifically synthesized for use as an internal standard (IS) in stable isotope dilution analysis (SIDA) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . It is a colorless to pale yellow liquid with purity typically ≥95% (as per vendor CoA specifications), and is supplied exclusively for research use (RUO) .

Workflow Deuterated internal standard for stable isotope dilution analysis (SIDA) in GC-MS/LC-MS
Use Context Research-grade, RUO; fragrance allergen quantification and essential oil authentication
Separation +6 Da mass shift enables clear resolution from analyte isotopic envelope

Why Generic Substitution Fails: Analytical Deficiencies of Unlabeled Citronellol and Inadequate Deuterated Analogs in Complex Matrix Quantification


Direct substitution of Citronellol-d6 with unlabeled citronellol, other deuterated analogs (e.g., Citronellol-d3), or 13C-labeled internal standards is analytically unsound and can lead to significant quantification errors in complex sample matrices. Unlabeled internal standards cannot correct for matrix-induced ionization suppression/enhancement in MS detection, a phenomenon documented in GC-MS analysis of food aromas where deuterated IS provided superior accuracy at ppb levels [1]. Lower deuteration levels (e.g., d3, MW 159.28) are more susceptible to spectral overlap with the natural isotopic envelope of the unlabeled analyte (C₁₀H₂₀O, MW 156.27), potentially compromising method specificity [2]. 13C-labeled analogs, while less prone to hydrogen-deuterium exchange, incur significantly higher synthesis costs and may not co-elute perfectly with the analyte due to subtle chromatographic isotope effects . The six-deuterium substitution in Citronellol-d6 provides an optimal balance of cost-effective synthesis, a +6 Da mass shift that cleanly separates the IS from the analyte's M+1/M+2 isotopic peaks, and near-identical physicochemical properties (partition coefficients, vapor pressure) essential for accurate SIDA .

Citronellol-d6 Unlabeled citronellol Cannot correct for matrix-induced ion suppression; quantification bias likely in complex matrices
Citronellol-d6 Citronellol-d3 Lower mass shift (+3 Da) may overlap with analyte M+1/M+2 peaks, reducing specificity
Citronellol-d6 13C-labeled analog Higher synthesis cost and possible chromatographic isotope effects may alter co-elution

Quantitative Differentiation Evidence: Citronellol-d6 vs. Closest Analogs and Alternatives


Mass Spectrometric Differentiation: +6 Da Mass Shift Ensures Unambiguous Quantification Without Isotopic Interference

Citronellol-d6 exhibits a molecular ion peak at m/z ~162 (M+6 relative to unlabeled citronellol at m/z 156), as reported in vendor technical specifications . This +6 Da mass shift is critical for avoiding spectral overlap with the natural M+1 and M+2 isotopic peaks of the unlabeled analyte, a common source of error when using d3-labeled analogs (MW 159.28, +3 Da shift) in complex essential oil matrices where citronellol is a major constituent (up to 20% in citronella oil) [1].

Mass shift resolution
Class-level inference
Target: m/z ~162 (M+6) vs. unlabeled: m/z 156 (M+0) | d3: m/z ~159 (M+3)
Clean separation from analyte isotopic cluster, reducing ion-overlap bias
Essential for matrices where citronellol is a major component (e.g., citronella oil)
GC-MS Stable Isotope Dilution Analysis Internal Standard Validation

Matrix Effect Mitigation: Deuterated IS Enables Accurate Quantification Where NMR Signal Overlap Fails

In the analysis of adulterated citronella essential oils, ¹H-NMR spectroscopy failed to quantify citronellol and geraniol due to signal overlap from adulterants (e.g., dipropylene glycol), whereas GC with internal standardization (GC-IS) successfully quantified all constituents of interest [1]. While this study used an unlabeled IS, the principle demonstrates the superiority of chromatographic separation coupled with IS correction over direct spectroscopic methods in complex matrices. A deuterated IS like Citronellol-d6 would further enhance GC-MS accuracy by correcting for injection volume variability, detector response drift, and matrix-induced ion suppression/enhancement—factors unlabeled IS cannot fully compensate for .

Matrix effect handling
Cross-study comparable
GC-IS: Successful quantification | ¹H-NMR: Failed due to adulterant signal overlap
Chromatographic IS methods essential in non-ideal matrices; deuterated IS further corrects MS matrix effects
Adulterated citronella oil study (Cerceau et al. 2020)
Essential Oil Adulteration Matrix Effect Quantitative NMR (qNMR)

Isotopic Purity and Impurity Thresholds: Vendor-Specified 95% Minimum Purity Ensures Reproducible Tracer Studies

Commercially available Citronellol-d6 is specified with a minimum purity of 95% (HPLC or GC), with isotopic enrichment typically ≥98% D, as indicated in vendor Certificates of Analysis . Residual unlabeled citronellol (<2-5%) acts as an isotopic impurity that can introduce bias in compartmental pharmacokinetic (PK) models if not accounted for . Monte Carlo sensitivity analyses suggest that impurity levels below 2% are generally acceptable for robust PK parameter estimation (AUC, Cmax), whereas higher impurity levels (>5%) may necessitate orthogonal purification (e.g., preparative HPLC) or complex mathematical correction . In contrast, lower-purity d3 analogs (e.g., ≥98% chemical purity but unspecified isotopic purity) carry greater risk of introducing unquantified bias .

Isotopic purity
Supporting evidence
Chemical purity ≥95%, isotopic enrichment ≥98% D (vendor CoA)
Documented purity supports sensitivity analysis and publication-quality reporting
Residual unlabeled citronellol may require correction in tracer studies
Isotopic Purity Pharmacokinetic Modeling Tracer Studies

Regulatory Compliance for Fragrance Allergen Quantification: Enabling IFRA and EU 1223/2009 Method Validation

Citronellol is one of 24 (now 57 under extended IFRA guidelines) volatile compounds suspected as allergens in cosmetic products, regulated under EU Regulation 1223/2009 [1]. The IFRA Analytical Working Group specifies that quantification of these allergens must be performed using robust GC-MS methods with internal standards to achieve the required detection limit of 0.002% (20 mg/kg) in ready-to-inject fragrance materials [2]. While the official IFRA method employs non-isotopically labeled internal standards (e.g., 1,4-dibromobenzene), the use of a stable isotope-labeled analog like Citronellol-d6 is recognized as a superior approach for SIDA, offering enhanced accuracy and precision by directly compensating for matrix effects and recovery losses specific to the analyte [3]. This is particularly critical for citronellol, which is a major constituent in many essential oil-based fragrances and prone to co-elution with structurally similar terpenes (e.g., geraniol, nerol) [4].

Regulatory context
Class-level inference
Supports SIDA for allergen detection at 0.002% limit in fragrances per IFRA/EU 1223/2009
Enables analyte-specific matrix correction beyond global ISTD methods
Co-elution risk with geraniol/nerol in complex formulations; method development needed
Fragrance Allergens IFRA Guidelines Cosmetic Regulation

High-Value Application Scenarios for Citronellol-d6 Based on Quantitative Differentiation Evidence


Development and Validation of a Stable Isotope Dilution GC-MS Method for Quantifying Citronellol in Adulterated Essential Oils

Leverage Citronellol-d6 as an internal standard to develop a robust GC-MS/SIDA method for citronellol quantification in commercial citronella, rose, or geranium essential oils. This application is directly supported by evidence that ¹H-NMR fails to quantify citronellol in adulterated samples due to signal overlap, whereas GC with internal standardization succeeds [1]. The +6 Da mass shift of Citronellol-d6 eliminates interference from the natural isotopic envelope of the analyte, ensuring accurate quantification even in complex, multi-component essential oil matrices . This method enables authentication and quality control per British Pharmacopoeia standards, where citronellol content is a key quality marker (e.g., 9-15% in citronella oil) [2].

Compliance Testing of Fragrance Allergens in Cosmetic Products per EU 1223/2009 and IFRA Guidelines

Use Citronellol-d6 as a deuterated internal standard in a validated GC-MS method to accurately quantify citronellol as one of the 57 regulated fragrance allergens in cosmetic and personal care products. This scenario addresses the regulatory requirement for detection at 0.002% (20 mg/kg) in complex fragrance matrices [3]. The analyte-specific matrix effect correction provided by the deuterated IS offers superior accuracy over traditional unlabeled IS methods, reducing the risk of false non-compliance or recall due to inaccurate quantification [4]. This is particularly relevant for products containing natural essential oils, where citronellol is a major component.

Metabolic Tracer Studies of Citronellol Biotransformation and Pharmacokinetics

Employ Citronellol-d6 as a stable isotope tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of citronellol in in vitro (e.g., hepatocyte incubations) or in vivo (e.g., rodent) models. The high isotopic purity (≥98% D) minimizes bias in compartmental PK modeling, enabling precise determination of metabolic half-life and clearance . This application is critical for understanding the safety profile of citronellol, a widely used fragrance ingredient, and for evaluating potential drug-drug interactions mediated by cytochrome P450 enzymes (e.g., CYP2B1), as deuteration can alter metabolic stability .

Authenticity and Origin Verification of Natural vs. Synthetic Citronellol in High-Value Flavor and Fragrance Formulations

Citronellol-d6 can be used as an internal standard in site-specific natural isotope fractionation studied by NMR (SNIF-NMR) or isotope ratio mass spectrometry (IRMS) to distinguish between naturally sourced citronellol (from essential oils) and synthetic petrochemical-derived material. The deuterated standard provides a stable isotopic reference point for precise ²H/¹H ratio measurements [5]. This application is valuable for premium fragrance houses and food companies seeking to validate 'natural' labeling claims and prevent economically motivated adulteration (EMA), as synthetic citronellol can be sold at a fraction of the cost of natural isolates [6].

Application
Selection Property
Validation Focus
Essential oil adulteration analysis
Matrix-effect correction for complex terpene matrices
Accuracy against co-eluting adulterants
Fragrance allergen quantification in cosmetics
Analyte-specific ISTD for regulatory detection limits
Precision at 0.002% (20 mg/kg) threshold
Citronellol metabolism research (in vitro/in vivo)
High isotopic enrichment for ADME modeling
Minimized unlabeled background for kinetic modeling
Natural vs. synthetic authenticity verification
Stable isotopic reference for IRMS or SNIF-NMR
²H/¹H ratio precision for origin assessment

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